molecular formula C146H213N43O40 B013245 Galanin (porcine) CAS No. 88813-36-9

Galanin (porcine)

カタログ番号: B013245
CAS番号: 88813-36-9
分子量: 3210.5 g/mol
InChIキー: SLZIZIJTGAYEKK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Galanin, a neuropeptide first isolated from porcine intestine in 1983 , is a 29-amino acid peptide (pGalanin) with diverse physiological roles, including modulation of neurotransmission, hormone secretion, and cognitive functions. Structurally, porcine galanin differs from human galanin (hGalanin), which contains 30 amino acids, with five distinct substitutions . Galanin exerts its effects through three G protein-coupled receptors (GalR1, GalR2, and GalR3), which are differentially expressed in the central nervous system and peripheral tissues . Its involvement in Alzheimer’s disease, neurogenesis, and metabolic regulation has made it a critical subject of pharmacological research .

準備方法

Native Tissue Extraction and Initial Isolation Protocols

The original isolation of galanin from porcine intestine by Tatemoto et al. (1983) established a foundational protocol for neuropeptide extraction . Fresh porcine intestinal tissues were homogenized in 0.5 M acetic acid, followed by centrifugation at 10,000 × g for 30 minutes to remove insoluble debris. The supernatant underwent sequential filtration through molecular weight cutoff membranes (10 kDa and 3 kDa) to concentrate peptides within the 3–10 kDa range.

Critical purification steps included:

  • Ion-exchange chromatography on carboxymethyl-cellulose columns equilibrated with 0.1 M ammonium acetate (pH 5.0).

  • Reverse-phase HPLC using a µBondapak C₁₈ column with a gradient of 10–60% acetonitrile in 0.1% trifluoroacetic acid (TFA) .

The final product yielded 12.8 µg of pure galanin from 1 kg of starting material, with structural confirmation via Edman degradation revealing the sequence:
Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-His-Ala-Ile-Asp-Asn-His-Arg-Ser-Phe-His-Asp-Lys-Tyr-Gly-Leu-Ala-NH₂ .

Solid-Phase Peptide Synthesis (SPPS) Optimization

Modern synthesis of porcine galanin employs Fmoc/t-Bu SPPS strategies to achieve milligram-scale production. Key parameters from Fisone et al. (1990) include :

ParameterSpecification
Resinp-Methylbenzhydrylamine (0.35 mmol/g)
Coupling reagentN,N'-Dicyclohexylcarbodiimide (DCC)
Deprotection20% Piperidine/DMF (2 × 10 min)
Side-chain protectionHis(Dnp), Trp(For), Tyr(BrZ)
Cleavage conditionsHF/8% p-cresol/2% ethanedithiol (0°C, 40 min)

Post-synthesis purification uses preparative HPLC with a C₁₈ column (250 × 21.2 mm) and a 0.1% TFA/acetonitrile gradient (15–35% over 60 min). This method achieves >95% purity, with MALDI-TOF MS confirming the molecular mass of 3,210 Da .

Enzymatic Fragmentation for Structure-Activity Studies

Proteolytic cleavage studies have identified critical galanin domains for receptor binding:

Trypsin digestion (pH 8.0, 37°C, 4 hr):

  • Generates galanin-(1–9) and galanin-(10–29) fragments .

  • Retains 60% binding affinity to hippocampal receptors compared to full-length peptide .

Endoproteinase Asp-N cleavage :

  • Produces galanin-(1–16) with conserved N-terminal activity.

  • EC₅₀ = 2.1 nM in cAMP inhibition assays vs. 0.8 nM for full galanin .

Radiolabeling for Receptor Binding Assays

Iodination protocols using chloramine-T yield high-specific-activity tracers:

  • Reaction mixture :

    • 10 µg galanin in 20 µL 0.05 M sodium phosphate (pH 7.4)

    • 1 mCi Na¹²⁵I

    • 20 µg chloramine-T (30 sec reaction)

  • Purification : Sephadex G-25 column (1 × 30 cm) with 0.1% BSA/0.01 M acetic acid eluent .

This method achieves specific activities of 700–2,000 Ci/mmol, with <5% free iodine after purification .

Affinity Purification of Galanin-Receptor Complexes

Chen et al. (1993) developed a pig brain galanin receptor purification method using:

StepPurification FactorYield (%)
CHAPS solubilization100
Affinity chromatography300,000×31

The affinity matrix consisted of galanin-(1–15) coupled to polyacrylamide resin via a 6-carbon spacer . Purified receptor exhibited Kd = 10 nM and Bmax = 17 nmol/mg protein, with SDS-PAGE showing a single 54 kDa band .

Analytical Characterization and Quality Control

Modern RIA kits (e.g., RK-026-06) employ:

  • Antibody specificity : Cross-reactivity <0.01% with VIP, neurotensin, substance P .

  • Sensitivity : 10 pg/mL detection limit using ¹²⁵I-galanin tracer .

HPLC purity assessments require:

  • Column: Zorbax SB-C₁₈ (4.6 × 150 mm)

  • Gradient: 20–45% acetonitrile/0.1% TFA over 25 min

  • Retention time: 14.3 ± 0.2 min for native galanin .

Comparative Analysis of Preparation Methods

MethodYield (µg/kg tissue)Purity (%)Cost (USD/mg)
Native extraction12.8988,200
SPPS350951,450
Recombinant1,20090320

Note: Recombinant data from non-porcine systems included for comparison .

化学反応の分析

Types of Reactions: Galanin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Gastrointestinal Function

Galanin is primarily known for its role in the gastrointestinal tract. It has been shown to:

  • Regulate Smooth Muscle Activity : Galanin induces contraction in smooth muscle preparations from the rat stomach, suggesting a direct stimulatory effect on gastrointestinal motility .
  • Modulate Enteric Nervous System : Studies indicate that galanin is involved in the modulation of enteric neurons, affecting gastric blood flow and potentially offering protective effects during gastric ulcerations .

Table 1: Effects of Galanin on Gastrointestinal Motility

StudyModelEffect Observed
Rat Smooth MuscleContraction induced by galanin
Porcine StomachIncreased GAL-IR neurons during ulceration

Neuroendocrine Regulation

Galanin's influence extends to the neuroendocrine system:

  • Feeding Behavior : Research indicates that galanin plays a critical role in stimulating appetite and regulating energy balance. It interacts with other neuropeptides like neuropeptide Y (NPY) to modulate feeding .
  • Hormonal Secretion : Galanin has been implicated in the regulation of hormone release from endocrine cells, influencing processes such as insulin secretion and stress responses .

Neuropathological Implications

Galanin's expression levels have been studied in various pathological conditions:

  • Gastric Ulcers : Increased levels of galanin have been observed in enteric plexuses following induced gastric ulcers, suggesting a compensatory mechanism or protective role .
  • Cancer Research : Elevated galanin levels have been noted in gastric adenocarcinoma cases, indicating potential diagnostic or therapeutic relevance .

Table 2: Galanin Expression in Pathological Conditions

ConditionObserved Change in GAL Levels
Gastric UlcerationIncreased GAL-IR neurons
Gastric AdenocarcinomaElevated GAL expression

Case Study 1: Role of Galanin in Gastric Ulcer Healing

A study explored the effects of galanin on gastric ulcer healing in pigs. The administration of acrylamide at varying doses resulted in a significant increase in galanin-like immunoreactive (GAL-IR) neurons within the myenteric plexus. This suggests that galanin may play a role in mediating protective responses during gastric injury .

Case Study 2: Galanin and Feeding Behavior Modulation

In an experimental model examining feeding behavior, it was found that administration of porcine galanin led to increased food intake among subjects. This study highlighted the peptide's potential as a target for appetite regulation therapies .

作用機序

Galanin exerts its effects by binding to specific G protein-coupled receptors, namely GalR1, GalR2, and GalR3. Upon binding, galanin activates intracellular signaling pathways, including the inhibition of adenylate cyclase, activation of phospholipase C, and modulation of ion channels. These pathways lead to various physiological responses, such as inhibition of insulin secretion, modulation of neurotransmitter release, and regulation of smooth muscle contraction .

類似化合物との比較

Structural Comparisons

  • Porcine vs. Human Galanin: Feature Porcine Galanin (pGalanin) Human Galanin (hGalanin) Amino Acid Length 29 30 Key Structural Variance N/A Additional C-terminal residue (Ala30) Sequence Identity 83% (first 15 residues identical) Unique residues at positions 16–30 Stability No stable 3D structure Similar unstructured conformation Porcine and human galanin share high N-terminal homology, critical for receptor binding. However, the C-terminal divergence may influence receptor subtype specificity and degradation rates .
  • Galanin Fragments :

    • Galanin (1–16) : A truncated peptide retaining partial activity. Porcine Gal(1–16) inhibits pancreatic secretion in rats (EC50 ~1.5 nM) but has a shorter half-life than full-length galanin due to C-terminal truncation .
    • Galantide : A chimeric peptide (galanin(1–13)-substance P(5–11)-NH2) acting as a putative antagonist. It binds GalR1 with lower affinity than porcine galanin in the hypothalamus (Bmax: 42% fewer receptors labeled) .

Receptor Binding and Affinity

  • Porcine Galanin vs. Galantide :

    Parameter Porcine Galanin (Agonist) Galantide (Antagonist)
    Basal Forebrain Bmax 67 ± 12 fmol/mg protein Similar to porcine galanin
    Hypothalamic Bmax 42% higher Lower receptor labeling
    Affinity (Kd) Higher (GalR1/GalR3) Lower (GalR2-preferential)
    Functional Activity Full agonist Partial agonist/antagonist

    Porcine galanin exhibits higher affinity for GalR1 and GalR3, while galantide shows regional selectivity, with reduced efficacy in the hypothalamus .

  • Receptor Subtype Selectivity :

    Compound GalR1 Affinity GalR2 Affinity GalR3 Affinity
    Porcine Galanin High (Ki <1 nM) Moderate High (EC50 1.5 nM)
    Human Galanin High Moderate Moderate
    M35 (Chimeric Peptide) Low High Low

    Porcine galanin’s Val16 (vs. Ile16 in humans) may enhance GalR3 binding, mimicking the human Val16Ile polymorphism .

Functional and Pathological Differences

  • Alzheimer’s Disease: Porcine galanin overexpression in transgenic mice replicates cholinergic deficits seen in Alzheimer’s, unlike human galanin, which shows weaker cross-reactivity (15%) in immunoassays .
  • Cancer :
    In prostate cancer, porcine galanin analogs show upregulated expression (34/50 cases) but downregulated GalR2 (7/50 cases), suggesting a shift toward GalR1/GalR3 signaling in malignancy .

  • Metabolic Regulation : Porcine galanin’s N-terminal domain (residues 1–16) is sufficient for receptor activation, unlike human galanin fragments, which require full-length sequences for sustained activity .

生物活性

Galanin is a biologically active peptide first isolated from porcine intestine in the early 1980s. This 29-amino acid peptide has been identified for its diverse physiological roles, including modulation of neurotransmission, regulation of hormone secretion, and influence on smooth muscle contraction. Understanding the biological activity of galanin, particularly its porcine form, is crucial for elucidating its potential therapeutic applications.

Structure and Discovery

The complete amino acid sequence of porcine galanin is as follows:

Gly Trp Thr Leu Asn Ser Ala Gly Tyr Leu Leu Gly Pro His Ala Ile Asp Asn His Arg Ser Phe His Asp Lys Tyr Gly Leu Ala NH2\text{Gly Trp Thr Leu Asn Ser Ala Gly Tyr Leu Leu Gly Pro His Ala Ile Asp Asn His Arg Ser Phe His Asp Lys Tyr Gly Leu Ala NH}_2

This sequence was established through chemical methods that detected its C-terminal amide structure in intestinal extracts .

Physiological Effects

Galanin exhibits a range of biological activities, including:

  • Smooth Muscle Contraction : Galanin has been shown to induce contraction in smooth muscle preparations from rats, suggesting its role in gastrointestinal motility and vascular regulation .
  • Hyperglycemic Response : In canine studies, galanin administration resulted in mild and sustained hyperglycemia, indicating its potential influence on glucose metabolism .
  • Neurotransmission Modulation : Galanin acts as a neuromodulator in the central nervous system, impacting various neurotransmitter systems, including those involved in pain perception and stress responses .

Galanin exerts its effects primarily through specific galanin receptors (GALR1, GALR2, and GALR3), which are G protein-coupled receptors. Activation of these receptors can lead to various intracellular signaling cascades, including:

  • Inhibition of Adenylate Cyclase : This results in decreased cyclic AMP levels, affecting numerous downstream signaling pathways.
  • Calcium Mobilization : Galanin can influence calcium ion dynamics within cells, contributing to muscle contraction and neurotransmitter release.

Case Study 1: Smooth Muscle Contraction

A study investigated the effect of galanin on rat ileum smooth muscle. The results demonstrated that galanin significantly increased contraction amplitude and frequency. The study concluded that galanin's ability to enhance smooth muscle activity could have implications for gastrointestinal disorders .

Case Study 2: Hyperglycemic Effects

Research conducted on dogs showed that intravenous administration of porcine galanin led to a consistent increase in blood glucose levels. This hyperglycemic effect was attributed to enhanced hepatic glucose production and reduced peripheral glucose uptake. The findings suggest a potential role for galanin in metabolic regulation .

Case Study 3: Neuromodulatory Role

In a neuropharmacological study, the effects of galanin on pain modulation were examined. The results indicated that galanin administration resulted in significant analgesic effects in animal models of acute pain. This suggests that galanin may play a crucial role in pain pathways and could be targeted for developing new analgesics .

Comparative Table of Galanin Receptors

Receptor TypeLocationPrimary Functions
GALR1CNSModulates neurotransmission, influences anxiety and depression
GALR2Peripheral tissuesRegulates smooth muscle contraction and hormone secretion
GALR3CNS & Peripheral tissuesInvolved in pain modulation and metabolic processes

Q & A

Basic Research Questions

Q. How does porcine galanin structurally differ from human galanin, and what implications does this have for experimental design?

Porcine galanin (pGalanin) consists of 29 amino acids with a C-terminal amidated glycine, while human galanin (hGalanin) has 30 amino acids and a non-amidated serine at the C-terminus . These differences affect receptor binding affinity and functional assays. Researchers should use species-specific antibodies or synthetic peptides validated via mass spectrometry to avoid cross-reactivity. Structural characterization via NMR or circular dichroism (CD) spectroscopy is recommended to confirm peptide integrity before functional studies .

Q. What are the standard methodologies for synthesizing and purifying porcine galanin for in vitro studies?

Porcine galanin is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Post-synthesis, reverse-phase HPLC is employed for purification, with trifluoroacetic acid (TFA) or acetic acid (HAc) as ion-pairing agents. Purity (>95%) should be verified via analytical HPLC and mass spectrometry. Stability testing under experimental conditions (e.g., pH, temperature) is critical due to protease susceptibility, which can be mitigated by incorporating D-amino acids in non-critical regions .

Q. How do researchers validate galanin receptor binding in porcine models, and what controls are essential?

Competitive binding assays using iodinated porcine galanin (e.g., [¹²⁵I-Tyr²⁶]-galanin) are standard. Ensure receptor specificity by including unlabeled galanin as a competitor and using GalR1/GalR2-transfected cell lines. Negative controls should involve receptor-negative cells or tissues. Data interpretation must account for potential partial agonism/antagonism, as seen with antagonists like C7 (IC₅₀: 0.2 nM in rat hypothalamic membranes) .

Advanced Research Questions

Q. What experimental strategies address discrepancies in porcine galanin receptor signaling data across studies?

Discrepancies may arise from receptor subtype selectivity (GalR1 vs. GalR2), tissue-specific expression, or assay conditions (e.g., calcium flux vs. cAMP inhibition). To resolve contradictions:

  • Use subtype-specific antagonists (e.g., M871 for GalR2).
  • Validate findings across multiple models (e.g., transfected cells, primary neurons).
  • Employ phosphoproteomics to map downstream signaling pathways .
  • Report error margins and random seed replication in dose-response experiments .

Q. How can researchers optimize molecular dynamics (MD) simulations to study porcine galanin’s conformational flexibility?

Porcine galanin lacks a stable 3D structure, making MD simulations challenging. Key steps include:

  • Using explicit solvent models and long simulation times (>100 ns).
  • Applying dimensionality reduction (e.g., t-SNE) to cluster conformational states.
  • Validating against experimental data (e.g., NMR chemical shifts).
  • Comparing with human galanin to identify conserved dynamic regions .

Q. What are the ethical and methodological considerations when using porcine galanin in animal studies of feeding behavior?

  • Ethical : Adhere to institutional guidelines for animal welfare, minimizing distress during intracerebroventricular (ICV) injections.
  • Methodological :

  • Use dose-response curves to avoid supraphysiological concentrations.
  • Pair behavioral assays with receptor knockout models to confirm galanin-specific effects.
  • Include sham-operated controls to account for surgical stress .

Q. How should researchers handle conflicting data on galanin’s role in inflammation and pain modulation?

  • Contextualize findings : Galanin’s effects vary by concentration (pro-inflammatory at high doses vs. anti-inflammatory at low doses).
  • Model selection : Use tissue-specific injury models (e.g., neuropathic pain vs. colitis).
  • Multi-omics integration : Combine transcriptomics (e.g., GAL gene expression) with cytokine profiling to resolve mechanistic pathways .

Q. Data Analysis and Reporting

Q. What are the limitations of extrapolating porcine galanin findings to human physiology?

Key limitations include:

  • Structural differences (e.g., C-terminal modifications) altering receptor interactions.
  • Species-specific receptor expression patterns (e.g., GalR3 in humans vs. absence in rodents).
  • Use humanized GalR transgenic models or primary human cells for translational validation .

特性

IUPAC Name

3-[[2-[[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-[[6-amino-1-[[1-[[2-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C146H213N43O40/c1-15-75(10)119(187-123(207)78(13)167-129(213)101(51-84-60-154-68-162-84)182-143(227)110-31-24-42-189(110)116(200)65-161-124(208)93(43-71(2)3)173-130(214)95(45-73(6)7)174-132(216)98(49-82-34-38-88(194)39-35-82)170-114(198)63-159-122(206)77(12)166-141(225)108(66-190)186-137(221)105(55-112(150)196)179-131(215)96(46-74(8)9)183-145(229)120(79(14)192)188-140(224)100(168-113(197)58-148)50-83-59-158-90-28-20-19-27-89(83)90)144(228)184-107(57-118(203)204)139(223)180-104(54-111(149)195)136(220)178-102(52-85-61-155-69-163-85)134(218)172-92(30-23-41-157-146(152)153)127(211)185-109(67-191)142(226)176-99(47-80-25-17-16-18-26-80)133(217)177-103(53-86-62-156-70-164-86)135(219)181-106(56-117(201)202)138(222)171-91(29-21-22-40-147)126(210)175-97(48-81-32-36-87(193)37-33-81)125(209)160-64-115(199)169-94(44-72(4)5)128(212)165-76(11)121(151)205/h16-20,25-28,32-39,59-62,68-79,91-110,119-120,158,190-194H,15,21-24,29-31,40-58,63-67,147-148H2,1-14H3,(H2,149,195)(H2,150,196)(H2,151,205)(H,154,162)(H,155,163)(H,156,164)(H,159,206)(H,160,209)(H,161,208)(H,165,212)(H,166,225)(H,167,213)(H,168,197)(H,169,199)(H,170,198)(H,171,222)(H,172,218)(H,173,214)(H,174,216)(H,175,210)(H,176,226)(H,177,217)(H,178,220)(H,179,215)(H,180,223)(H,181,219)(H,182,227)(H,183,229)(H,184,228)(H,185,211)(H,186,221)(H,187,207)(H,188,224)(H,201,202)(H,203,204)(H4,152,153,157)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZIZIJTGAYEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(C)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCCN6C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C146H213N43O40
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583154
Record name Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3210.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88813-36-9, 121806-90-4
Record name Galanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088813369
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycyltryptophylthreonylleucylasparaginylserylalanylglycyltyrosylleucylleucylglycylprolylhistidylalanylisoleucyl-alpha-aspartylasparaginylhistidylarginylserylphenylalanylhistidyl-alpha-aspartyllysyltyrosylglycylleucylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。